molecular formula C20H17ClN2O B11962296 N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 853317-81-4

N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11962296
CAS No.: 853317-81-4
M. Wt: 336.8 g/mol
InChI Key: XNIIUQBYNSVWCO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a chemical compound of significant interest in oncological and pharmacological research, particularly in the development of novel anti-cancer agents. This compound belongs to the acridine class, a family of heterocyclic compounds known for their planar, aromatic structure that enables them to intercalate with DNA, thereby disrupting DNA replication and function in target cells . Acridine derivatives are extensively investigated for their high cytotoxic activity and their ability to target DNA-related enzymes such as topoisomerases, which are critical for cell division and are established targets in cancer therapy . The core acridine structure has been the basis for several investigated anti-cancer drugs, underscoring its therapeutic potential . The specific structural motif of an acridine carboxamide is recognized in medicinal chemistry for its relevance in drug discovery, as seen in other acridine carboxamide compounds that have progressed to clinical trials for conditions like lung cancer and central nervous system tumors . Furthermore, recent scientific literature highlights that novel acridone-2-carboxamide derivatives demonstrate potent anti-cancer activity by inhibiting the AKT kinase, a key regulator in the PI3K/AKT/mTOR signaling pathway that is crucial for cell growth, survival, and metabolism, and is often dysregulated in cancers such as breast cancer . Inhibition of this pathway represents a promising therapeutic strategy for overcoming drug resistance . The chlorophenyl substituent in this compound may contribute to its bioactivity and binding properties. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate its full potential as a tool compound in biochemical and cell-based assays.

Properties

CAS No.

853317-81-4

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C20H17ClN2O/c21-13-6-5-7-14(12-13)22-20(24)19-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)19/h1,3,5-8,10,12H,2,4,9,11H2,(H,22,24)

InChI Key

XNIIUQBYNSVWCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A classical method involves cyclocondensation between anthranilic acid and cyclohexanone derivatives. For example, heating anthranilic acid with cyclohexanone in polyphosphoric acid (PPA) at 120–140°C yields 1,2,3,4-tetrahydroacridin-9(10H)-one. Subsequent reduction of the ketone group using sodium borohydride or catalytic hydrogenation produces the saturated tetrahydroacridine framework.

Buchwald-Hartwig Amination for Functionalization

Modern protocols employ palladium-catalyzed coupling reactions to introduce substituents. The patent CN114573569A details Buchwald-Hartwig amination using Pd(OAc)₂ and XPhos ligand to couple halogenated acridines with amines. While this method typically targets amino-substituted acridines, adapting it for carboxamide synthesis would require post-functionalization steps.

The introduction of the 3-chlorophenylcarboxamide group necessitates precise amidation techniques.

Acyl Chloride Intermediate Route

A widely utilized strategy involves converting the acridine carboxylic acid to its acyl chloride, followed by reaction with 3-chloroaniline:

Step 1: Acyl Chloride Synthesis
Treat 1,2,3,4-tetrahydroacridine-9-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 0–5°C. The reaction typically completes within 2–4 hours, yielding the corresponding acyl chloride.

Step 2: Amide Coupling
Add 3-chloroaniline dropwise to the acyl chloride in the presence of a base (e.g., triethylamine) at 0–10°C. Stir the mixture for 12–24 hours at room temperature. Workup involves aqueous extraction and recrystallization from ethanol/water.

Example Protocol from CN114573569A:

ParameterSpecification
Acyl Chloride ReagentOxalyl chloride (1.5 equiv)
SolventDichloromethane
Temperature0°C → RT
Reaction Time3 hours
BaseTriethylamine (3.0 equiv)
Yield78–82%

Direct Coupling Using T3P® Reagent

The patent CN114573569A highlights 1-propylphosphoric cyclic anhydride (T3P®) as a superior coupling agent for amide formation. This method avoids isolating the acyl chloride, enhancing safety and efficiency.

Procedure:

  • Dissolve 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1.0 equiv) and 3-chloroaniline (1.2 equiv) in ethyl acetate.

  • Add triethylamine (3.0 equiv) and cool to 0–5°C.

  • Slowly add T3P® (50% in ethyl acetate, 1.5 equiv) while maintaining temperature <10°C.

  • Warm to 40–50°C and stir for 4–6 hours.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Key Data from Example 10:

ParameterResult
SolventEthyl acetate
Temperature40–50°C
Reaction Time4 hours
Yield82.3%
Purity (HPLC)>98%

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, DMSO) facilitate higher yields but complicate purification. Ethyl acetate balances reactivity and workability, as evidenced by an 82.3% yield in the T3P® method.

Stoichiometry and Equivalents

  • T3P® : A 1:1.5 ratio of carboxylic acid to T3P® maximizes conversion while minimizing side reactions.

  • Base : Triethylamine (3.0 equiv) effectively neutralizes HCl generated during coupling.

Temperature Control

Maintaining temperatures below 10°C during reagent addition prevents exothermic decomposition. Subsequent heating to 40–50°C accelerates amide bond formation without degrading the acridine core.

Comparative Analysis of Synthetic Routes

MethodAcyl Chloride RouteT3P® Direct Coupling
Yield 78–82%82.3%
Purity 95–97%>98%
Safety High (SOCl₂ handling)Moderate
Scale-Up Feasibility Challenging due to intermediatesSuitable for kilogram-scale
Cost Low (SOCl₂ is inexpensive)Higher (T3P® cost)

The T3P® method outperforms traditional acyl chloride routes in yield and purity, making it preferable for industrial applications despite higher reagent costs.

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, ArH), 7.89–7.30 (m, 4H, ArH), 4.10–3.80 (m, 2H, CH₂), 2.90–2.60 (m, 4H, CH₂), 1.90–1.70 (m, 2H, CH₂).

  • LC-MS : m/z 369.1 [M+H]⁺ (calculated for C₂₀H₁₇ClN₂O: 368.8).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 minutes.

Industrial-Scale Considerations

Catalyst Recycling

The patent CN114573569A demonstrates Pd(OAc)₂ and XPhos ligand recovery via filtration, reducing metal contamination.

Waste Management

Ethyl acetate and aqueous citric acid washes enable solvent recovery, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines or thiols; reactions are often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has shown promising results in anticancer studies. Its mechanism of action includes:

  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines. For instance, it exhibited significant cytotoxicity against A549 lung cancer cells with an IC50_{50} value of approximately 10 µM after 48 hours of treatment .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing levels of caspases (caspase-3 and caspase-8), which are crucial for programmed cell death .
  • Cell Cycle Arrest : Research indicates that treatment with this compound leads to G1 phase arrest in cancer cells, effectively halting their progression and proliferation .

Neuropharmacological Effects

The compound has also been investigated for its potential neuroprotective properties:

  • Neuroprotection Against Oxidative Stress : Studies suggest that this compound can mitigate oxidative stress-induced neuronal damage. It was found to reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes in neuronal cell lines .
  • Cognitive Enhancement : Preliminary studies indicate that the compound may improve cognitive functions in animal models. Behavioral tests showed enhanced memory retention and learning capabilities following administration of the compound .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Study FocusObjectiveFindings
Anticancer ActivityEvaluate cytotoxic effects on A549 lung cancer cellsIC50_{50} = 10 µM after 48 hours; significant growth inhibition observed
Apoptosis InductionAssess apoptotic markers in treated cancer cellsIncreased levels of caspase-3 and caspase-8 confirmed apoptosis
NeuroprotectionInvestigate effects on oxidative stress in neuronal cellsReduction in ROS levels and enhancement of antioxidant enzyme activity
Cognitive FunctionEvaluate memory enhancement in rodent modelsImproved performance in memory retention tasks

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit the activity of specific enzymes by binding to their active sites or alter the function of receptors by acting as an agonist or antagonist. Additionally, its ability to intercalate into DNA can disrupt the replication and transcription processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound: N-(3-chlorophenyl)-THA* carboxamide 3-Cl (phenyl) C20H17ClN2O ~340.82 Not reported Not reported Chlorine at meta position; likely moderate lipophilicity
N-(4-fluorophenyl)-THA carboxamide 4-F (phenyl) C20H17FN2O 298.29 Not reported Not reported Fluorine at para position; lower molecular weight vs. Cl analog
N-(3-(trifluoromethyl)phenyl)-THA carboxamide 3-CF3 (phenyl) C21H17F3N2O ~370.37 Not reported Not reported Trifluoromethyl group increases steric bulk and electron-withdrawing effects
N-(4-acetylphenyl)-THA carboxamide 4-COCH3 (phenyl) C22H20N2O2 344.41 Not reported Not reported Acetyl group introduces hydrogen bonding potential
3b: N-(THA)-(3-aminopropyl)-2-{indolyl}acetamide 4-Cl (indole) + propyl C32H32ClN5O2 ~566.09 160–162 86.54 Hybrid structure with indomethacin-like moiety; high yield
GF120918 Complex substituents C34H32N4O4 560.65 Not reported Not reported Used as ABCG2 transporter inhibitor; demonstrates pharmacological relevance

*THA: 1,2,3,4-tetrahydro-9-acridinecarboxamide

Key Observations:
  • Halogen Effects : The 3-chlorophenyl group in the target compound provides a balance of lipophilicity and electronic effects compared to fluorine (lower lipophilicity) or trifluoromethyl (higher steric demand) .
  • Substituent Position : Meta-substituted chlorine (target compound) vs. para-substituted fluorine () may alter conformational preferences and target binding.
Pharmacological Implications:
  • AChE Inhibition : Compounds in –4 with alkyl spacers (e.g., 3b: propyl; 3c: butyl) show high yields and activity, suggesting optimal chain length for enzyme interaction. The target compound’s 3-chlorophenyl group may similarly enhance binding via hydrophobic interactions.

Data Tables for Key Analogs

Table 1: Yields and Melting Points of Selected Hybrids
Compound ID Alkyl Chain Length Yield (%) Melting Point (°C)
3b Propyl 86.54 160–162
3c Butyl 92.31 157–159
3d Pentyl 87.50 158–160
2h Nonyl 17.38 Not reported
Table 2: Substituent Effects on Molecular Properties
Substituent Electronic Effect Lipophilicity (LogP)* Potential Impact on Activity
3-Cl (target) Moderate -I effect ~3.5 Enhanced hydrophobic binding
4-F Strong -I effect ~2.8 Improved solubility
3-CF3 Strong -I effect ~4.1 Increased steric hindrance
4-COCH3 -M effect ~2.5 Hydrogen bonding with targets

*Estimated using fragment-based methods.

Biological Activity

N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide (CAS Number: 853317-81-4) is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H17_{17}ClN2_2O
  • Molecular Weight : 336.8 g/mol
  • Structure : The compound features a tetrahydroacridine core with a chlorophenyl group and a carboxamide functional group .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to reverse multidrug resistance in cancer cells, particularly in the CHRC/5 cell line. This property is attributed to its ability to inhibit P-glycoprotein (ABCB1), a key efflux transporter involved in drug resistance .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. It may interact with neurotransmitter systems and has been studied for its implications in neurodegenerative diseases. The tetrahydroacridine framework is known for its ability to modulate cholinergic activity, which could be beneficial in conditions such as Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Drug Transporters : By inhibiting ABCB1 and possibly other transporters like ABCG2, the compound enhances the accumulation of chemotherapeutic agents within cancer cells .
  • Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibitory activity, suggesting that this compound may also affect acetylcholine levels in the brain .

Case Studies and Research Findings

A review of literature reveals various studies focusing on the synthesis and evaluation of related compounds:

  • Study on Multidrug Resistance :
    • Objective : To evaluate the effectiveness of this compound against drug-resistant cancer cells.
    • Findings : The compound significantly reduced resistance by inhibiting ABCB1 activity, allowing for increased efficacy of standard chemotherapeutics .
  • Neuroprotective Evaluation :
    • Objective : To assess the neuroprotective potential of tetrahydroacridine derivatives.
    • Results : Compounds with similar structures showed promise in protecting neuronal cells from apoptosis induced by oxidative stress .

Data Table

PropertyValue
CAS Number853317-81-4
Molecular FormulaC20_{20}H17_{17}ClN2_{2}O
Molecular Weight336.8 g/mol
Biological ActivitiesAnticancer, Neuroprotective
Mechanisms of ActionABCB1 Inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between acridinecarboxylic acid derivatives and substituted anilines. For example, analogous acridine carboxamides are synthesized via HCl/ether-mediated condensation in methanol, followed by purification through recrystallization or column chromatography . Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and optimize reaction conditions before experimental validation .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Standard techniques include:

  • FTIR : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • NMR : ¹H and ¹³C NMR to resolve aromatic protons, chlorophenyl substituents, and tetrahydroacridine backbone.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • X-ray crystallography (if crystalline): For absolute configuration determination, as seen in related acridine derivatives .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, receptor binding). For acridine derivatives, common screens include:

  • DNA intercalation assays (UV-Vis or fluorescence-based).
  • Antimicrobial activity (e.g., MIC determination against model pathogens).
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to minimize trials while maximizing data quality. For example:

  • Factorial Design : Test variables (temperature, solvent, catalyst loading) to identify significant factors.
  • Response Surface Methodology (RSM) : Model interactions between variables and predict optimal yield .
  • Validation : Confirm predictions with 3–5 replicate experiments to ensure reproducibility .

Q. What computational strategies predict reactivity or stability of this compound under varying conditions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways, transition states, and thermodynamic stability.
  • Molecular Dynamics (MD) : Simulate solvent effects or thermal degradation.
  • Machine Learning : Train models on existing acridine datasets to predict properties like solubility or photostability .

Q. How to resolve contradictions between computational predictions and experimental results?

  • Methodological Answer :

  • Error Analysis : Check computational parameters (e.g., basis set suitability, solvent model accuracy).
  • Experimental Replicates : Rule out outliers by repeating assays.
  • Feedback Loop : Refine computational models using experimental data (e.g., adjusting force fields or reaction barriers) .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., chloro to fluoro) and test biological activity.
  • 3D-QSAR : Build CoMFA or CoMSIA models to correlate structural features with activity.
  • Pharmacophore Mapping : Identify critical binding motifs via molecular docking .

Q. How to assess the compound’s stability during storage or biological assays?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat, light, or hydrolytic conditions (pH 1–13) and monitor degradation via HPLC.
  • Kinetic Analysis : Calculate half-life (t½) under accelerated storage conditions.
  • Separation Technologies : Use HPLC-MS or GC-MS to identify degradation byproducts .

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